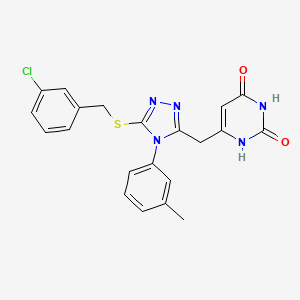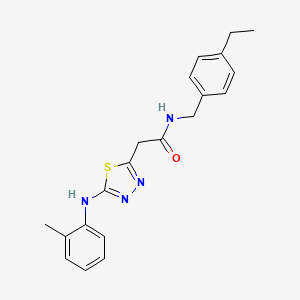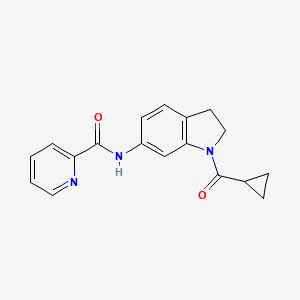![molecular formula C21H29N3O3S2 B2914098 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 865592-71-8](/img/structure/B2914098.png)
3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . The compound also contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). The molecular formula of the compound is C21H29N3O3S2 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Spectroscopy
3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide and similar compounds have been synthesized and studied for their structural and spectroscopic properties. For instance, the synthesis of related benzothiazole derivatives and their structural analysis using techniques like NMR, MS, and X-ray crystallography have been explored (Al-Omran, Mohareb, & El-Khair, 2014). Such studies are crucial in understanding the chemical nature and potential applications of these compounds.
Biological Activity and Potential Therapeutic Uses
These compounds, including variants of 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide, have been researched for their biological activities, particularly in the field of medicine:
Antitumor Evaluation : Some compounds similar in structure have shown inhibitory effects on tumor cell lines, indicating potential for antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014).
Anticonvulsant Agents : Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant effects (Farag et al., 2012).
Antimicrobial Activity : N-substituted derivatives have been synthesized and demonstrated moderate to strong antimicrobial activities, suggesting their potential use in combating microbial infections (Khalid et al., 2016).
Inhibition of Carbonic Anhydrases : Certain benzothiazole derivatives have been investigated as inhibitors of human carbonic anhydrase isozymes, which are relevant in various physiological processes (Alafeefy et al., 2015).
Anti-inflammatory Potential : Chromene derivatives synthesized using benzothiazole have shown significant anti-inflammatory activity, indicating their potential in the development of new anti-inflammatory drugs (Gandhi et al., 2018).
Pharmaceutical Research
These compounds have been a subject of extensive pharmaceutical research due to their varied biological activities. The synthesis of novel derivatives and evaluation of their potential as therapeutic agents is a significant area of study. This includes exploring their roles as antiproliferative agents and in treating conditions like Alzheimer’s disease (Prasad et al., 2009), (Rehman et al., 2018).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological applications .
Result of Action
Some piperidine derivatives have been evaluated for anti-inflammatory activity . Among these, certain compounds demonstrated inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Future Directions
properties
IUPAC Name |
3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYRCVVSIFVIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2914016.png)
![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)




![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2914031.png)
![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)
